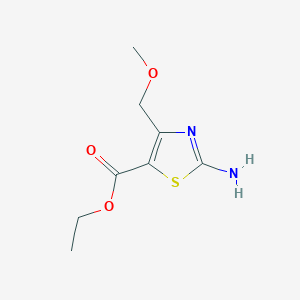

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

Overview

Description

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a thiazole derivative known for its versatile applications in organic synthesis and medicinal chemistry. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities .

Mechanism of Action

Target of Action

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has been found to interact with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . This means it inhibits the enzyme’s activity, disrupting the synthesis of peptidoglycan and thereby affecting the integrity of bacterial cell walls .

Biochemical Pathways

The disruption of peptidoglycan synthesis affects the biochemical pathways involved in bacterial cell wall formation . This can lead to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and potentially leading to cell lysis .

Result of Action

The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli . Additionally, it demonstrated antifungal potential against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.

Biochemical Analysis

Biochemical Properties

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by inhibiting the growth of multidrug-resistant bacterial strains . The compound interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is involved in bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell death . Additionally, it has shown potential cytotoxic effects on cancer cell lines, indicating its role in modulating cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of UDP-N-acetylmuramate/L-alanine ligase, inhibiting its activity and preventing the synthesis of bacterial cell walls . This inhibition leads to the accumulation of cell wall precursors, causing cell lysis and death. Additionally, the compound’s cytotoxic effects on cancer cells are mediated through its ability to induce apoptosis by modulating signaling pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its antimicrobial and cytotoxic properties over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antimicrobial and cytotoxic effects . At lower doses, it effectively inhibits bacterial growth and induces apoptosis in cancer cells. Higher doses may lead to toxic or adverse effects, including damage to healthy tissues and organs . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound’s metabolism includes its conversion to active metabolites that retain antimicrobial and cytotoxic properties . These metabolites may further interact with cellular components, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for optimizing the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it accumulates in target compartments, where it exerts its antimicrobial and cytotoxic effects. The compound’s distribution within tissues also determines its therapeutic potential and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing in methanol or ethanol to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve a one-pot synthesis method, which is more efficient and yields higher overall product. This method uses commercially available starting materials and simplifies the process by combining multiple reaction steps into a single operation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and may be carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thiazole compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of agrochemicals and dyes

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-Amino-4-methylthiazole-5-carboxylate

- Methyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate

- Ethyl 2-Aminothiazole-4-acetate

Uniqueness

This compound is unique due to the presence of the methoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This structural feature allows for more diverse chemical modifications and applications in various fields .

Biological Activity

Ethyl 2-Amino-4-(methoxymethyl)thiazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and potential antitumor properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₂N₂O₃S

- Molecular Weight : 216.26 g/mol

The compound features a thiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer effects. The presence of the amino and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Target Enzyme

This compound primarily targets the enzyme UDP-N-acetylmuramate/L-alanine ligase , which plays a crucial role in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts the peptidoglycan layer formation, leading to bacterial cell death.

Mode of Action

The interaction with UDP-N-acetylmuramate/L-alanine ligase is characterized by protein-ligand interactions that prevent the enzyme from catalyzing necessary reactions for cell wall synthesis. This mode of action is significant for its antibacterial properties against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity. The following table summarizes its efficacy against various pathogens:

| Pathogen | Activity | Mechanism |

|---|---|---|

| Staphylococcus epidermidis | Significant antibacterial effect | Inhibition of cell wall synthesis |

| Pseudomonas aeruginosa | Effective against multidrug-resistant strains | Disruption of peptidoglycan formation |

| Candida glabrata | Moderate antifungal activity | Inhibition of cell wall integrity |

Antitumor Activity

Recent studies suggest that this compound may also possess antitumor properties. Research indicates that compounds with similar thiazole scaffolds have shown cytotoxic effects on various cancer cell lines:

- Cytotoxicity Studies : The compound has demonstrated IC50 values in the low micromolar range against human cancer cell lines .

- Mechanisms of Action : The observed cytotoxic effects are likely due to the compound's ability to induce apoptosis and disrupt cellular metabolism in cancer cells .

Case Studies and Research Findings

- Antibacterial Studies : A study highlighted the compound's effectiveness against antibiotic-resistant strains, showcasing its potential as a lead compound in developing new antibacterial agents .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that this compound could inhibit the growth of melanoma and pancreatic cancer cells, suggesting further investigation into its use as an anticancer agent .

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, which are essential for therapeutic applications .

Properties

IUPAC Name |

ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-3-13-7(11)6-5(4-12-2)10-8(9)14-6/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPWUMHZSKIWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652220 | |

| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905807-82-1 | |

| Record name | Ethyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.